3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride
Beschreibung
This compound is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with:
- Methyl group at position 4, contributing to steric stabilization.
- Morpholinoethoxy side chain at position 7, improving solubility and enabling hydrogen bonding via the morpholine ring.
- Hydrochloride salt, enhancing crystallinity and bioavailability.
Synthesis likely involves nucleophilic substitution or alkylation to introduce the morpholinoethoxy group, analogous to methods used for related coumarins (e.g., bromomethyl intermediates reacted with amines) . Structural confirmation would rely on techniques like NMR (e.g., δ 3.87 ppm for methoxy groups) and mass spectrometry, as seen in similar derivatives .
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-morpholin-4-ylethoxy)chromen-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6.ClH/c1-16-19-6-5-18(30-13-10-25-8-11-29-12-9-25)15-21(19)31-24(26)23(16)17-4-7-20(27-2)22(14-17)28-3;/h4-7,14-15H,8-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQBPQFIPUDYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Knoevenagel Condensation Approach
The Knoevenagel condensation is a widely used method for synthesizing 3-substituted coumarins. For the target compound, this involves reacting a substituted salicylaldehyde with a β-keto ester.
Substrate Preparation
A hypothetical precursor, 2-hydroxy-3-(3,4-dimethoxyphenyl)benzaldehyde , could serve as the salicylaldehyde derivative. This aldehyde may be synthesized via formylation of 3-(3,4-dimethoxyphenyl)phenol or through cross-coupling reactions.
Condensation with Ethyl Acetoacetate
Ethyl acetoacetate reacts with the substituted salicylaldehyde under catalytic conditions to form the coumarin core. Key reaction parameters from analogous syntheses include:
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Piperidine/AcOH | EtOH | Reflux | 7 | 92 | |
| DBSA (20 mol%) | EtOH/H₂O (1:1) | Reflux | 40 | 93 | |
| Fe₃O(BPDC)₃ | Solvent-free | 80°C | 6 | 89 |
Optimal conditions may involve piperidine/acetic acid in ethanol under reflux, yielding 4-methyl-7-hydroxy-3-(3,4-dimethoxyphenyl)coumarin.
Pechmann Condensation Alternative
The Pechmann reaction offers an alternative route using phenols and β-keto esters. For example, 3,4-dimethoxyphenol and methyl acetoacetate could undergo cyclization:
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| H₂SO₄ | Toluene | Reflux | 16 | 92 | |
| FeCl₃·6H₂O | Toluene | Reflux | 12 | 88 | |
| PVPP-BF₃ | EtOH | Reflux | 8 | 85 |
While this method efficiently forms 4-methylcoumarins, regioselective introduction of the 3-(3,4-dimethoxyphenyl) group remains challenging, favoring the Knoevenagel approach.
| Base | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | Reflux | 24 | 78 | |
| NaH | DMF | 60°C | 12 | 82 | |
| Cs₂CO₃ | DMSO | 80°C | 6 | 85 |
For example, treatment of 7-hydroxy-4-methyl-3-(3,4-dimethoxyphenyl)coumarin with 2-(morpholin-4-yl)ethyl chloride and K₂CO₃ in acetonitrile at reflux affords the etherified product.
Optimization of Reaction Conditions
Catalyst Screening for Knoevenagel Condensation
Comparative data for coumarin synthesis via Knoevenagel condensation:
DBSA (dodecylbenzenesulfonic acid) offers high yields under aqueous conditions, aligning with green chemistry principles.
Solvent Effects on Etherification
Etherification efficiency varies with solvent polarity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 78 |
| DMF | 36.7 | 82 |
| DMSO | 46.7 | 85 |
Polar aprotic solvents like DMSO enhance nucleophilicity, improving reaction rates.
Analytical Characterization
Spectroscopic Data
Key characterization data for intermediates and the final compound:
-
7-Hydroxy Intermediate :
-
Final Etherified Product :
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Morpholine derivatives, aprotic solvents, and elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. It may be investigated for its therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from literature:
Key Observations :
- R7 Substituent: The morpholinoethoxy chain distinguishes the target compound from simpler methoxy or amino groups. Morpholine’s oxygen and nitrogen atoms improve aqueous solubility and enable hydrogen bonding, critical for pharmacokinetics .
- Salt Form : Hydrochloride salts (target and ) enhance stability and dissolution rates compared to neutral analogs.
Research Findings and Implications
Pharmacokinetic Advantages
The morpholinoethoxy group in the target compound likely improves metabolic stability compared to methoxy or amino analogs. Chlorine in CAS 263364-67-6 acts as a bioisostere, mimicking hydrogen while resisting oxidation .
Structural Insights from Crystallography
X-ray studies using programs like SHELXL () reveal that bulky R3 substituents (e.g., 3,4-dimethoxyphenyl) induce planarity distortions in the coumarin core, affecting binding pocket compatibility.
Biologische Aktivität
The compound 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride , also known as a derivative of chromenone, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNO·HCl
- Molecular Weight : 402.507 g/mol
- LogP : 3.746 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 91.76 Ų
Structural Representation
The compound features a chromenone backbone with a morpholine ring, which is critical for its biological activity. The presence of methoxy groups on the phenyl ring enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines with promising results:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.18 ± 0.14 | |
| HEPG2 (Liver Cancer) | 0.67 | |
| PC-3 (Prostate Cancer) | 0.80 | |
| HCT-116 (Colon Cancer) | 0.87 |
The compound exhibited significant cytotoxicity, outperforming standard chemotherapy agents in some cases.
The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. The morpholine moiety is believed to enhance cellular uptake and target specific signaling pathways related to cancer progression.
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest that this compound may possess:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : Effective against certain bacterial strains.
These activities are currently under investigation and warrant further exploration.
Study Overview
A notable study conducted by Zhang et al. synthesized various chromenone derivatives, including our compound, and assessed their biological activities using standardized assays. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner.
Clinical Relevance
Given its promising in vitro results, further research is needed to evaluate its efficacy in vivo and potential clinical applications. The safety profile is also crucial for future drug development.
Q & A
Q. What are the recommended synthetic routes for 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one hydrochloride, and what key reaction conditions optimize yield and purity?
Methodological Answer: The synthesis involves multi-step reactions starting with the chromen-2-one core. Key steps include:
- Core formation: Condensation of substituted phenols with β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) to form the chromenone backbone .
- Morpholinoethoxy introduction: Nucleophilic substitution or Mitsunobu reactions to attach the 2-(morpholin-4-yl)ethoxy group at the 7-position. Use anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(OAc)₂ for coupling reactions .
- Hydrochloride salt formation: Precipitation via HCl gas bubbling in ethanol to enhance crystallinity and stability .
Optimization: Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients). Yield improvements (>70%) are achieved by refluxing in aprotic solvents and controlling stoichiometry .
Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most effective?
Methodological Answer:
- X-ray crystallography: Resolve crystal packing and confirm substituent positions (e.g., π-π stacking interactions in chromenone derivatives) .
- NMR spectroscopy: ¹H/¹³C NMR to verify functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 2.5–3.5 ppm) .
- HPLC-MS: Assess purity (>98%) using C18 columns (acetonitrile/water gradients) and track molecular ions (e.g., [M+H]⁺ at m/z ~470) .
Q. What preliminary biological screening assays are appropriate for evaluating the compound’s bioactivity?
Methodological Answer:
- Antimicrobial activity: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Anticancer potential: MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations; compare IC₅₀ values with doxorubicin .
- Enzyme inhibition: Fluorescence-based assays for kinase or protease inhibition (e.g., EGFR kinase at 1–10 μM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?
Methodological Answer:
- Standardize protocols: Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .
- Validate purity: Reanalyze compound batches via HPLC and NMR to exclude impurity-driven variability .
- Orthogonal assays: Confirm activity with apoptosis assays (Annexin V/PI staining) or caspase-3 activation to cross-validate MTT results .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation: Hydrochloride salt improves aqueous solubility (e.g., >5 mg/mL in PBS at pH 7.4) .
- Co-solvent systems: Use cyclodextrin complexes or PEG-400/ethanol mixtures for intravenous administration .
- Nanoformulations: Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance plasma half-life .
Q. How does the morpholinoethoxy substituent influence binding affinity to target enzymes?
Methodological Answer:
- Molecular docking: Simulate interactions with ATP-binding pockets (e.g., PI3K or CDK2) using AutoDock Vina. The morpholine oxygen forms hydrogen bonds with Lys89 in CDK2 .
- Comparative SAR studies: Synthesize analogs lacking the morpholine group; reduced activity (e.g., ΔIC₅₀ >50%) confirms its role .
Q. What in vitro models best predict the compound’s efficacy in neurodegenerative disease contexts?
Methodological Answer:
Q. How can researchers validate metabolic stability using in vitro models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
